1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl group (a six-membered carbon ring), and a nitrile group (a carbon triple-bonded to a nitrogen). The “4-Methylbenzyl” part suggests a benzyl group (a seven-carbon appendage) with a methyl group (a single carbon atom) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of rings, addition of functional groups, and careful control of reaction conditions .
Scientific Research Applications
Synthesis and Chemical Reactivity
Pyridine derivatives, including the structure similar to 1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, are synthesized for exploring chemical reactivity and forming novel compounds. For instance, Al-Issa (2012) detailed the synthesis of isoquinoline and pyrido[2,3-d]pyrimidine derivatives from pyridine carbonitriles, indicating the versatility of these compounds in generating a range of chemical structures through reactions with arylidene malononitrile, ammonium acetate, and hydrazine hydrate (Al-Issa, 2012).
Antimicrobial Activity
A key application of pyridine derivatives is in antimicrobial research. Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated them for antibacterial and antifungal activities, demonstrating significant biological activity against various microorganisms (Suresh, Lavanya, & Rao, 2016).
Optical and Electronic Applications
The structural and optical properties of pyridine derivatives are of interest for materials science, particularly in developing electronic devices. Zedan, El-Taweel, and El-Menyawy (2020) studied the thermal, structural, optical, and diode characteristics of pyrazolo[4,3-b]pyridine derivatives, highlighting their potential in fabricating heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Another significant application of pyridine derivatives is in the field of corrosion inhibition. Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of aryl pyrazole pyridine derivatives on copper, finding them effective against corrosion in a hydrochloric acid system, demonstrating the potential of these compounds in protecting metals (Sudheer & Quraishi, 2015).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-15-7-9-16(10-8-15)14-22-19(17-5-3-2-4-6-17)12-11-18(13-21)20(22)23/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJIVDGIIYKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.